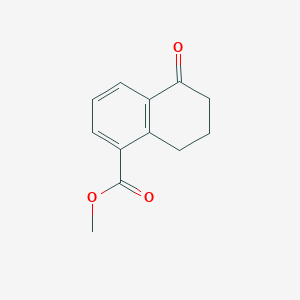
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Descripción general
Descripción
“Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” is a chemical compound with the CAS Number: 59599-49-4 . It has a molecular weight of 204.23 and its IUPAC name is methyl 1-oxotetralin-5-carboxylate .
Physical And Chemical Properties Analysis
“Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.19 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Inverse-Electron-Demand Diels–Alder Reaction : This compound has been used in the preparation and inverse-electron-demand Diels–Alder reaction, indicating its utility in complex organic synthesis processes (Boger & Mullican, 2003).
Synthesis of Illudinine : It has played a role in the synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate, a key intermediate in the synthesis of illudalanes, through a novel method of preparing indanones from tetralones (Girija, Shanker, & Rao, 1991).
Photoreactions with Amines : This compound has been involved in photoreactions with amines, promoting radical cyclization and ring expansion reactions through photoinduced electron transfer processes (Hasegawa, 1997).
Baker’s Yeast-Catalyzed Asymmetric Reduction : It has been efficiently synthesized using a baker’s yeast-catalyzed asymmetric reduction, highlighting its significance in enantioselective synthesis (Katoh et al., 2006).
Applications in Advanced Chemical Synthesis
Synthesis of Tetrahydronaphthalene Derivatives : This chemical has been used in the synthesis of various tetrahydronaphthalene derivatives, which are important in the development of new materials and pharmaceuticals (Göksu et al., 2003).
Regioselectivity Studies : Studies on the regioselectivity of the bromination of similar compounds have provided insights into the chemical behavior and potential applications of this compound in organic synthesis (Pankratov et al., 2004).
Synthesis of Functionalized Furan Derivatives : Its derivatives have been used in the synthesis of functionalized furan derivatives, showcasing its versatility in organic chemistry (Brückner & Reissig, 1985).
Crystallographic Studies : Crystallographic studies of tetrahydronaphthalene derivatives have provided valuable information about the molecular structure and properties of this compound (Kaiser et al., 2023).
Solid-State NMR Investigations : Solid-state NMR and X-ray crystallographic investigations have been conducted to understand the dynamic disorder in solid tetrahydronaphthalene derivatives, including derivatives of this compound (Facey et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2,5-6H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNWPCQCKKLLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



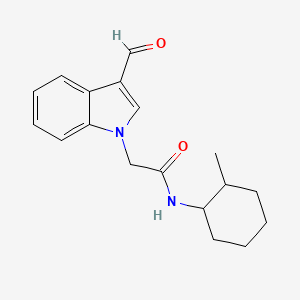

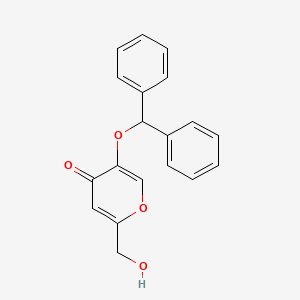

![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)
![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)
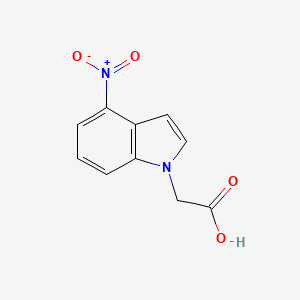
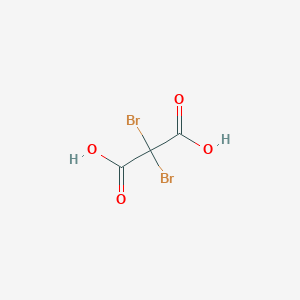
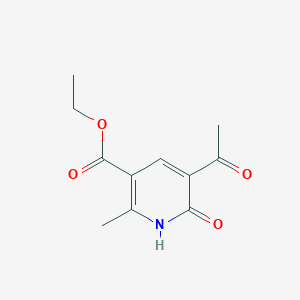
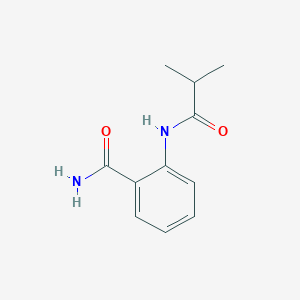
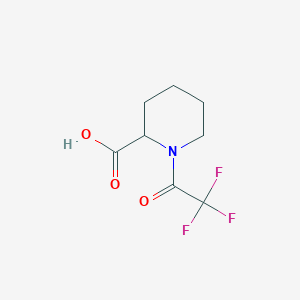
![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)